3-(Bromomethyl)-1,1-dimethylsilolane

Description

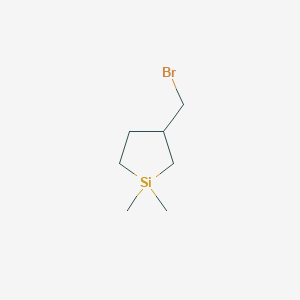

Structure

3D Structure

Properties

IUPAC Name |

3-(bromomethyl)-1,1-dimethylsilolane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15BrSi/c1-9(2)4-3-7(5-8)6-9/h7H,3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKRHMHJUMSVZJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si]1(CCC(C1)CBr)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15BrSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 3 Bromomethyl 1,1 Dimethylsilolane

Retrosynthetic Analysis and Strategic Disconnections for 3-(Bromomethyl)-1,1-dimethylsilolane

A retrosynthetic analysis of this compound reveals several plausible disconnection points for planning its synthesis. The most logical strategies involve the formation of the silolane ring as the key bond-forming step.

Disconnection 1: Intramolecular C-Si Bond Formation

The primary disconnection strategy involves breaking one of the C-Si bonds within the silolane ring. This leads to a linear precursor, specifically a substituted butenyl or butynyl silane. This approach is advantageous as it allows for the construction of a functionalized linear chain, which can then be cyclized in a controlled manner. For instance, a disconnection at the Si-C1 bond points to a 4-substituted butenylsilane derivative as the key intermediate.

Disconnection 2: C-Br Bond Formation

Another strategic disconnection involves the carbon-bromine bond. This suggests a synthetic route where the 1,1-dimethyl-3-methylsilolane is first synthesized and then subjected to a selective bromination reaction. However, achieving high regioselectivity in the bromination of an unactivated methyl group in the presence of the silolane ring can be challenging.

Considering these approaches, the strategy involving the cyclization of a pre-functionalized linear precursor is generally preferred for its potential for greater control over the final structure.

Precursor Synthesis and Functional Group Interconversions Leading to Silolane Formation

The successful synthesis of this compound is highly dependent on the efficient preparation of key linear organosilicon intermediates. This section details the synthesis of these precursors and the controlled installation of the necessary functional groups.

The synthesis of a suitable linear precursor for intramolecular cyclization requires the assembly of a molecule containing a dimethylsilyl group, a bromomethyl moiety, and a terminal alkene or alkyne separated by the appropriate number of carbon atoms. A common and effective method for creating silicon-carbon bonds is the reaction of a chlorosilane with a Grignard reagent.

A plausible precursor is but-3-enyl(bromomethyl)dimethylsilane. The synthesis of this intermediate can be envisioned starting from commercially available (bromomethyl)dimethylchlorosilane. The reaction of this chlorosilane with but-3-enylmagnesium bromide, prepared from 4-bromo-1-butene, would yield the desired linear precursor.

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| (Bromomethyl)dimethylchlorosilane | But-3-enylmagnesium bromide | But-3-enyl(bromomethyl)dimethylsilane | Grignard Reaction |

| Dichlorodimethylsilane | But-3-enylmagnesium bromide | But-3-enyl(chloro)dimethylsilane | Grignard Reaction |

| But-3-enyl(chloro)dimethylsilane | (Bromomethyl)magnesium bromide | But-3-enyl(bromomethyl)dimethylsilane | Grignard Reaction |

This interactive table outlines potential synthetic routes to key linear precursors.

An alternative approach involves a two-step process starting with dichlorodimethylsilane. First, a reaction with one equivalent of but-3-enylmagnesium bromide would form but-3-enyl(chloro)dimethylsilane. Subsequent reaction with a (bromomethyl) Grignard reagent, or a related organometallic species, would then install the bromomethyl group.

The timing of the introduction of the bromomethyl group is a critical consideration. Introducing it early in the synthetic sequence, for instance by using (bromomethyl)dimethylchlorosilane as a starting material, is often the most straightforward approach.

Another strategy could involve the synthesis of but-3-enyldimethylsilane, which possesses a Si-H bond. This intermediate could then be subjected to a reaction that installs the bromomethyl group. However, direct bromination of a Si-H bond can be complex and may lead to side products. A more controlled method would be the hydrosilylation of a suitable diene, although this may present challenges in achieving the desired regioselectivity.

Direct Cyclization Approaches for the Silolane Ring System

With a suitable linear precursor in hand, the next critical step is the intramolecular cyclization to form the five-membered silolane ring. Several methods can be employed for this transformation, including both catalytic and stoichiometric approaches.

Intramolecular Hydrosilylation: If the linear precursor is designed to have a terminal double bond and a Si-H functionality, intramolecular hydrosilylation is a powerful method for ring closure. For example, the synthesis of pent-4-enyl(hydrido)dimethylsilane followed by treatment with a suitable catalyst, such as a platinum complex (e.g., Karstedt's catalyst) or a rhodium complex, can induce cyclization to form 1,1-dimethylsilolane. Subsequent functionalization at the 3-position would then be required.

A more direct route would involve the intramolecular cyclization of a precursor like but-3-enyl(bromomethyl)dimethylsilane. This could potentially be achieved through radical cyclization. The use of a radical initiator, such as AIBN (azobisisobutyronitrile), in the presence of a radical mediator like tributyltin hydride, could initiate the formation of a carbon-centered radical which then attacks the silicon atom, though this is a less common approach for C-Si bond formation.

Grignard-Mediated Cyclization: An alternative strategy involves the formation of a Grignard reagent from a precursor such as 1-bromo-4-(chlorodimethylsilyl)butane. The intramolecular reaction of the Grignard moiety with the Si-Cl bond would lead to the formation of the 1,1-dimethylsilolane ring.

| Precursor | Method | Key Reagents | Product |

| Pent-4-enyl(hydrido)dimethylsilane | Intramolecular Hydrosilylation | Platinum or Rhodium catalyst | 1,1-Dimethylsilolane |

| But-3-enyl(bromomethyl)dimethylsilane | Radical Cyclization | AIBN, Bu3SnH | This compound |

| 1-Bromo-4-(chlorodimethylsilyl)butane | Intramolecular Grignard Reaction | Magnesium | 1,1-Dimethylsilolane |

This interactive table summarizes potential cyclization strategies for forming the silolane ring.

The issue of stereoselectivity arises if the carbon backbone of the linear precursor contains a chiral center. In the case of this compound, the target molecule is chiral at the C3 position. Achieving stereoselective synthesis would require either starting with an enantiomerically pure precursor or employing a chiral catalyst during the cyclization step.

For instance, in an intramolecular hydrosilylation reaction, the use of a chiral phosphine (B1218219) ligand on a rhodium or platinum catalyst could potentially induce asymmetry in the newly formed stereocenter. The degree of enantioselectivity would depend on the specific catalyst system and the structure of the substrate.

Substrate-controlled diastereoselectivity is another possibility. If the linear precursor already contains a stereocenter, the formation of the new stereocenter during cyclization may be influenced by the existing chirality, leading to a preference for one diastereomer over the other. The stereochemical outcome would be dictated by the transition state geometries of the cyclization reaction, aiming to minimize steric interactions. However, without experimental data, predicting the precise stereochemical outcome remains speculative.

Optimization of Reaction Parameters and Process Scale-Up

No specific literature detailing the optimization of reaction parameters or the process scale-up for the synthesis of this compound could be located. While general principles of process chemistry, such as catalyst screening, solvent selection, temperature optimization, and reagent stoichiometry, would theoretically apply, there are no published examples of these principles being specifically applied to the production of this compound. Consequently, data on yield improvements, impurity profiling, and strategies for large-scale synthesis are not available.

Advanced Derivatization of this compound

The reactivity of this compound is anticipated to be dictated by the primary alkyl bromide functionality and the silolane ring. However, specific experimental results, which are necessary for a detailed and authoritative discussion, are absent from the current body of scientific literature.

Nucleophilic Substitution Reactions at the Bromomethyl Site

The carbon-bromine bond in the bromomethyl group is the most reactive site for nucleophilic attack. It is expected to readily undergo SN2 reactions with a variety of nucleophiles.

Table 1: Hypothetical Nucleophilic Substitution Reactions

| Nucleophile | Expected Product |

|---|---|

| Cyanide (CN⁻) | 3-(Cyanomethyl)-1,1-dimethylsilolane |

| Azide (N₃⁻) | 3-(Azidomethyl)-1,1-dimethylsilolane |

| Hydroxide (OH⁻) | (1,1-Dimethylsilolan-3-yl)methanol |

| Alkoxides (RO⁻) | 3-(Alkoxymethyl)-1,1-dimethylsilolane |

| Thiolates (RS⁻) | 3-((Alkylthio)methyl)-1,1-dimethylsilolane |

Note: This table is based on general principles of nucleophilic substitution and does not represent experimentally verified results for this compound.

Organometallic Cross-Coupling Strategies Employing the Bromomethyl Group

The bromomethyl group can serve as an electrophile in various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. Reactions such as Suzuki, Stille, and Negishi couplings are standard methods for such transformations. For instance, a Suzuki coupling with an arylboronic acid would be expected to yield 3-(Arylmethyl)-1,1-dimethylsilolane. However, no specific examples with defined catalysts, ligands, bases, and reaction conditions have been reported for this substrate.

Radical-Mediated Functionalizations and Cycloaddition Reactions

The carbon-bromine bond can be cleaved homolytically to generate a primary radical, which could then participate in various radical-mediated processes. These might include atom transfer radical addition (ATRA) reactions or radical cyclizations if an appropriate unsaturated moiety were present in the molecule. Furthermore, while the silolane ring itself is saturated, derivatized versions could potentially undergo cycloaddition reactions. There is currently no published research exploring these pathways for this compound.

Ring-Opening Reactions of the Silolane Core for Polymerization Initiation

The term "ring-opening" in this context could be interpreted in two ways: either the use of the bromomethyl group to initiate the ring-opening polymerization of other monomers, or reactions that lead to the opening of the silolane ring itself. The latter is generally not a common pathway for silacycloalkanes under typical polymerization conditions, as they are relatively stable rings. While organosilicon compounds can be used in ring-opening polymerization, there are no specific reports of this compound being used for this purpose.

Functionalization of the Silolane Ring Itself

Direct functionalization of the C-H bonds on the silolane ring in the presence of the more reactive C-Br bond would be challenging and would likely require specific catalytic systems. No methods for such a selective transformation on this compound have been described in the literature.

Reactivity Profiles and Mechanistic Investigations of 3 Bromomethyl 1,1 Dimethylsilolane

Nucleophilic Reactivity at the Bromomethyl Group: SN1, SN2, and SNi Pathways

There is a lack of specific studies investigating the nucleophilic substitution reactions at the bromomethyl group of 3-(Bromomethyl)-1,1-dimethylsilolane. As a result, there is no available data to discuss the propensity of this compound to undergo substitution via SN1, SN2, or SNi mechanisms.

Stereochemical Course of Substitution Reactions

Without experimental data, the stereochemical outcome of nucleophilic substitution on this compound remains uncharacterized. Research determining whether reactions proceed with inversion of configuration, racemization, or retention of configuration has not been published.

Kinetics and Thermodynamics of Nucleophilic Attack

Quantitative data on the kinetics and thermodynamics of nucleophilic attack on this compound are absent from the scientific literature. No rate constants, activation energies, or thermodynamic parameters for such reactions have been documented.

Elimination Reactions and Formation of Silacyclic Alkenes

Investigations into the elimination reactions of this compound are not present in the available literature. The potential for this compound to form silacyclic alkenes through base-induced elimination has not been explored.

Regio- and Stereoselectivity in E1 and E2 Pathways

Due to the absence of research in this area, there is no information regarding the regio- and stereoselectivity of potential E1 and E2 elimination pathways for this compound.

Characterization of Unstable Intermediates

No studies have been published that identify or characterize any unstable intermediates that may form during the reactions of this compound.

Silicon-Centric Reactivity: Ring-Opening Polymerization and Rearrangements

The strained four-membered silacyclobutane (B14746246) ring in this compound is susceptible to ring-opening reactions, particularly ring-opening polymerization (ROP). wikipedia.org This reactivity is driven by the relief of ring strain inherent in the cyclobutane (B1203170) framework. The polymerization can be initiated by either anionic or cationic species, leading to the formation of polycarbosilanes, which are valuable precursors to silicon carbide ceramics. semanticscholar.org

Cationic and Anionic Ring-Opening Polymerization Mechanisms

Anionic ring-opening polymerization (AROP) of silacyclobutanes, such as 1,1-dimethylsilacyclobutane (DMSB), can be initiated by organolithium reagents like n-butyllithium. semanticscholar.org The reaction proceeds via nucleophilic attack of the initiator on one of the ring carbon atoms adjacent to the silicon, leading to the cleavage of a silicon-carbon bond and the formation of a carbanionic propagating species. acs.orgresearchgate.net The polymerization is often conducted at low temperatures to achieve a living polymerization, which allows for the synthesis of well-defined polymers with narrow molar mass distributions and the creation of block copolymers. semanticscholar.orgacs.org

Cationic ring-opening polymerization (CROP) is typically initiated by strong protic acids or Lewis acids. gelest.com The mechanism involves the protonation or coordination of the initiator to a ring atom, generating a reactive cationic intermediate. In the case of silacyclobutanes, the propagation proceeds through tertiary oxonium ions, which can lead to side reactions like backbiting and chain transfer, often resulting in a broader molecular weight distribution and the formation of cyclic oligomers. gelest.com

Table 2: Comparison of Anionic and Cationic ROP of Silacyclobutanes

| Feature | Anionic Ring-Opening Polymerization (AROP) | Cationic Ring-Opening Polymerization (CROP) |

|---|---|---|

| Initiators | Organolithium reagents (e.g., n-BuLi), alkali metal hydroxides | Strong protic acids (e.g., CF₃SO₃H), Lewis acids |

| Propagating Species | Carbanion | Silyl-substituted carbocation or hypervalent silicon species |

| Control over Polymerization | Often "living," allowing for good control over molecular weight and architecture. acs.org | Prone to side reactions (backbiting, chain transfer), leading to less control. gelest.com |

| Typical Monomers | 1,1-dimethylsilacyclobutane, functionalized silacyclobutanes. semanticscholar.org | Cyclosiloxanes, silacyclobutanes. gelest.com |

Transannular Interactions and Rearrangement Pathways

Transannular interactions refer to steric or electronic interactions between substituents across a ring. wikipedia.org In medium-sized rings (8-11 members), these interactions can be a significant source of strain. wikipedia.orgic.ac.uk While the four-membered ring of this compound is primarily dominated by angle strain, the potential for rearrangements, especially upon coordination to the silicon atom, exists.

Studies on hexacoordinate silacyclobutanes have shown that they can undergo spontaneous ring-opening and rearrangement under mild conditions without a catalyst. researchgate.net These rearrangements can involve the formation of new carbon-carbon bonds and the closure of a new chelate ring. While this compound is tetracoordinate, the formation of hypercoordinate silicon intermediates during certain reactions could trigger similar rearrangement pathways. For example, nucleophilic attack at the silicon center could lead to a pentacoordinate intermediate, which might then undergo rearrangement to relieve ring strain or form a more stable ring system.

Radical and Photochemical Reactivity of Bromosilolanes

The C-Br bond in this compound is susceptible to homolytic cleavage upon exposure to radical initiators or ultraviolet (UV) light, initiating radical chain reactions. libretexts.org The reactivity of organobromine compounds in radical reactions is intermediate between that of organochlorines and organoiodines. wikipedia.org

Radical reactions typically proceed through three stages: initiation, propagation, and termination. libretexts.org Initiation involves the formation of a bromine radical, often by the homolysis of a radical initiator like AIBN or benzoyl peroxide, or by photolysis of Br₂. libretexts.org The bromine radical can then abstract a hydrogen atom or, more relevant to this substrate, a radical could be generated at the carbon bearing the bromine via reaction with a radical initiator like a trialkyltin radical. The resulting carbon-centered radical can then participate in propagation steps, such as addition to an alkene or cyclization. mdpi.com For instance, radical cyclization of α-bromo thioesters is a known method for synthesizing thiolactones. mdpi.com

Photochemical reactions of organosilicon compounds are also well-documented. mdpi.comresearchgate.net Irradiation can lead to various transformations, including interconversions and rearrangements. mdpi.com The presence of the strained silacyclobutane ring in conjunction with the photolabile C-Br bond suggests a rich potential for photochemical reactivity, possibly leading to ring-opening, rearrangements, or the formation of novel organosilicon structures.

Theoretical and Computational Probes of Reaction Mechanisms

Theoretical and computational chemistry serves as a powerful tool for elucidating the mechanisms, kinetics, and thermodynamics of complex chemical reactions. researchgate.netsciepub.com For this compound, computational methods like Density Functional Theory (DFT) can provide significant insights into its reactivity. rsc.orgrsc.org

For instance, the mechanism of ring-opening of silacyclobutane has been investigated using multiconfigurational self-consistent field (MCSCF) wave functions. acs.org These studies suggest that the preferred pathway involves the initial cleavage of a C-C bond to form a diradical intermediate, followed by the rupture of a Si-C bond. acs.org Similar calculations could be applied to this compound to understand how the bromomethyl substituent influences the ring-opening process and to explore the potential energy surfaces of its various rearrangement pathways.

Quantum chemical computational studies are also invaluable for understanding thermal and photochemical reactions of organosilicon compounds. mdpi.comresearchgate.netnih.gov By analyzing factors such as initial complex formation and HOMO-LUMO interactions, researchers can predict reaction pathways and rationalize experimental observations. mdpi.comresearchgate.net Such computational probes could be used to model the palladium-catalyzed cross-coupling cycles, the mechanisms of metal-free activations, and the pathways of radical and photochemical reactions involving this compound, providing a molecular-level understanding of its diverse reactivity.

Advanced Analytical and Spectroscopic Research Methodologies for Structural Elucidation

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

To perform a detailed structural assignment of 3-(Bromomethyl)-1,1-dimethylsilolane, a suite of advanced Nuclear Magnetic Resonance (NMR) spectroscopic techniques would be necessary. This would involve the acquisition and interpretation of one-dimensional and multi-dimensional NMR spectra.

Multi-Dimensional NMR Techniques (e.g., 2D COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the proton (¹H) and carbon (¹³C) signals and understanding the connectivity within the molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal proton-proton coupling networks. For this compound, this would help to trace the connectivity of the protons on the silolane ring and the bromomethyl group. For instance, the protons of the bromomethyl group would be expected to show a correlation to the proton at the 3-position of the silolane ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. An HSQC spectrum would definitively link each proton signal to its corresponding carbon atom in the this compound molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment provides information about the spatial proximity of protons. This could be used to determine the stereochemistry and preferred conformation of the this compound ring.

A hypothetical data table derived from such 2D NMR experiments would resemble the following:

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) | Key COSY Correlations (¹H ↔ ¹H) |

| Si-CH₃ | Data not available | Data not available | Data not available | Data not available |

| C2/C5 (ring) | Data not available | Data not available | Data not available | Data not available |

| C3 (ring) | Data not available | Data not available | Data not available | Data not available |

| C4 (ring) | Data not available | Data not available | Data not available | Data not available |

| CH₂Br | Data not available | Data not available | Data not available | Data not available |

Multinuclear NMR (²⁹Si, ¹H, ¹³C) for Connectivity and Hybridization States

In addition to ¹H and ¹³C NMR, ²⁹Si NMR would provide direct insight into the silicon environment.

¹H NMR: The one-dimensional proton NMR spectrum would provide information on the chemical environment of the different protons in the molecule. The integration of the signals would correspond to the number of protons in each environment.

¹³C NMR: The carbon NMR spectrum would indicate the number of unique carbon environments and their hybridization states.

²⁹Si NMR: The ²⁹Si NMR spectrum would show a characteristic chemical shift for the silicon atom in the dimethylsilolane ring, confirming its chemical environment and oxidation state.

A summary of expected multinuclear NMR data would be presented in a table like this:

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | Data not available | Data not available | Si-CH₃ |

| Data not available | Data not available | Ring CH₂ | |

| Data not available | Data not available | Ring CH | |

| Data not available | Data not available | CH₂Br | |

| ¹³C | Data not available | Si-CH₃ | |

| Data not available | Ring CH₂ | ||

| Data not available | Ring CH | ||

| Data not available | CH₂Br | ||

| ²⁹Si | Data not available | Si(CH₃)₂ |

Dynamic NMR for Conformational Analysis and Exchange Processes

Dynamic NMR studies, involving variable temperature experiments, could be used to investigate the conformational dynamics of the silolane ring. By tracking changes in the NMR spectra as a function of temperature, it would be possible to determine the energy barriers for processes such as ring flipping.

High-Resolution Mass Spectrometry for Mechanistic Pathway Elucidation

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule and for studying its fragmentation pathways.

Fragmentation Pattern Analysis and Isotopic Fingerprinting

HRMS would provide a highly accurate mass measurement of the molecular ion of this compound, allowing for the unambiguous determination of its elemental formula. The presence of bromine would be clearly indicated by its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). Tandem mass spectrometry (MS/MS) experiments would be used to fragment the molecular ion and analyze the resulting fragment ions. This fragmentation pattern would provide valuable information about the structure of the molecule.

A hypothetical fragmentation data table would look as follows:

| m/z (Fragment) | Proposed Fragment Structure | Elemental Composition |

| Data not available | [M]⁺ | C₇H₁₅BrSi |

| Data not available | [M - CH₃]⁺ | C₆H₁₂BrSi |

| Data not available | [M - Br]⁺ | C₇H₁₅Si |

| Data not available | [M - CH₂Br]⁺ | C₆H₁₃Si |

Reaction Monitoring and Intermediate Detection

HRMS can be used to monitor the progress of chemical reactions in real-time. For example, in the synthesis of this compound, HRMS could be employed to detect the starting materials, intermediates, and the final product, providing insights into the reaction mechanism.

X-ray Crystallography for Definitive Molecular Structure and Stereochemistry

X-ray crystallography stands as the unequivocal method for determining the three-dimensional atomic arrangement of a molecule in its crystalline state. carleton.edumdpi.com For a non-crystalline compound like this compound at room temperature, this technique necessitates the preparation of a suitable crystalline derivative.

To perform single-crystal X-ray diffraction, this compound must first be converted into a solid derivative that can form high-quality single crystals. This can be achieved through various chemical modifications, such as the introduction of a functional group capable of forming strong intermolecular interactions like hydrogen bonding or π-π stacking, which facilitate crystal lattice formation. For instance, reaction of the bromomethyl group with a suitable nucleophile to introduce a bulky, rigid substituent can promote crystallization.

Once suitable crystals are grown, they are subjected to a focused beam of X-rays. The diffraction pattern produced is a direct consequence of the crystal's internal lattice structure. carleton.edu Analysis of the positions and intensities of the diffracted X-rays allows for the calculation of the electron density map of the molecule, from which the precise coordinates of each atom can be determined. This yields accurate measurements of bond lengths, bond angles, and torsional angles, providing a definitive molecular structure.

Table 1: Hypothetical Crystallographic Data for a Derivative of this compound

| Parameter | Value |

| Empirical Formula | C₁₄H₂₀BrNOSi |

| Formula Weight | 326.30 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123(4) |

| b (Å) | 15.456(6) |

| c (Å) | 11.789(5) |

| β (°) | 105.21(2) |

| Volume (ų) | 1778.9(12) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.218 |

Note: This data is hypothetical and represents typical values for an organosilicon compound of similar complexity.

Analysis of the crystal structure allows for a detailed examination of these interactions, including the identification of short contacts between atoms of neighboring molecules. Understanding the nature and geometry of these interactions is fundamental in the field of crystal engineering, where the goal is to design and synthesize new materials with desired properties. ias.ac.in

Advanced Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis and Reaction Kinetics

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and can be used to monitor the progress of chemical reactions. photometrics.net These techniques are complementary, as the selection rules for vibrational transitions differ.

In FTIR spectroscopy, the absorption of infrared radiation by a molecule is measured, which occurs when the vibration of a bond leads to a change in the molecular dipole moment. photometrics.net In contrast, Raman spectroscopy involves the inelastic scattering of monochromatic light, with the intensity of the scattered light being dependent on the change in polarizability of the electron cloud around a bond during a vibration. mdpi.com

For this compound, characteristic vibrational frequencies can be assigned to its specific functional groups.

Table 2: Predicted Dominant Vibrational Modes for this compound

| Functional Group | Vibrational Mode | Predicted FTIR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| C-H (in CH₃ and CH₂) | Stretching | 2850-2960 (Strong) | 2850-2960 (Strong) |

| Si-CH₃ | Symmetric/Asymmetric Rocking | 750-850 (Strong) | 750-850 (Medium) |

| Si-C | Stretching | 600-800 (Medium) | 600-800 (Strong) |

| C-Br | Stretching | 500-600 (Medium) | 500-600 (Strong) |

Note: These are predicted frequency ranges based on typical values for these functional groups. spectroscopyonline.com

These spectroscopic techniques are also powerful tools for studying reaction kinetics. By monitoring the change in intensity of a characteristic vibrational band of a reactant or product over time, the rate of a reaction can be determined. For example, the disappearance of the C-Br stretching vibration could be used to follow the substitution reactions of this compound.

Chromatographic and Separation Techniques for Purity Assessment and Reaction Mixture Analysis

Chromatographic techniques are essential for the separation, identification, and quantification of components in a mixture. For the analysis of this compound, gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most relevant methods.

Gas chromatography is particularly well-suited for the analysis of volatile and thermally stable compounds like many organosilanes. dss.go.thresearchgate.netnih.gov In GC, the sample is vaporized and transported by an inert carrier gas through a column containing a stationary phase. The separation is based on the differential partitioning of the components between the mobile and stationary phases. A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection. GC-MS is a powerful combination that provides both retention time data for identification and mass spectra for structural confirmation. dss.go.thresearchgate.net

High-performance liquid chromatography is a versatile technique that can be used for a wider range of compounds, including those that are not volatile or are thermally sensitive. researchgate.netantpedia.com The separation principle is similar to GC, but a liquid mobile phase is used. For organosilanes, reversed-phase HPLC with a non-polar stationary phase (e.g., C18) and a polar mobile phase is often employed. researchgate.netantpedia.com

These chromatographic methods are crucial for:

Purity Assessment: Determining the percentage purity of a synthesized batch of this compound by quantifying any impurities.

Reaction Mixture Analysis: Monitoring the progress of a reaction by separating and quantifying the reactants, intermediates, and products over time.

Table 3: Illustrative Chromatographic Conditions for the Analysis of this compound

| Technique | Column | Mobile Phase/Carrier Gas | Detector |

| GC | Capillary column (e.g., DB-5) | Helium | MS |

| HPLC | Reversed-phase (e.g., C18, 5 µm) | Acetonitrile/Water gradient | UV/MS |

Note: These are typical starting conditions that would be optimized for a specific analysis.

Computational Chemistry and Theoretical Investigations of 3 Bromomethyl 1,1 Dimethylsilolane

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or approximations of it, to determine the electronic structure and bonding.

Density Functional Theory (DFT) Studies of Geometries and Energies

DFT is a workhorse of computational chemistry used to determine the most stable three-dimensional arrangement of atoms (optimized geometry) and the associated electronic energy. A typical study would yield precise bond lengths, bond angles, and dihedral angles. This data would be foundational for all further computational work. Currently, there are no published DFT studies providing optimized geometric parameters or stabilization energies for 3-(Bromomethyl)-1,1-dimethylsilolane.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

FMO theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to predict a molecule's reactivity. The energy and spatial distribution of these orbitals indicate where a molecule is likely to act as an electron donor (nucleophile) or an electron acceptor (electrophile). The HOMO-LUMO energy gap is a key indicator of chemical stability. A detailed FMO analysis, including visualization of the HOMO and LUMO and calculation of the energy gap for this compound, has not been reported.

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time. This approach is invaluable for exploring the different shapes (conformations) a molecule can adopt and how it interacts with solvent molecules. Such simulations could reveal the preferred conformations of the silolane ring and the orientation of the bromomethyl group in various solvents, which is crucial for understanding its behavior in a reaction medium. No specific MD simulation studies detailing the conformational landscape or solvation properties of this compound are available.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods can accurately predict spectroscopic data, which is essential for identifying and characterizing compounds. Calculating Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C, ²⁹Si) and the frequencies of infrared (IR) vibrational modes can help interpret experimental spectra. While general methods for these predictions are well-established, specific calculated values for this compound have not been published.

Computational Modeling of Reaction Pathways and Transition States

Computational modeling can map out the energetic landscape of a chemical reaction, identifying the lowest-energy path from reactants to products. This involves locating and characterizing transition state structures—the high-energy intermediates that govern the reaction rate. Investigating reactions such as nucleophilic substitution at the bromomethyl group would provide critical insights into the reactivity of this compound. However, no such computational studies on its reaction mechanisms have been documented. While research exists on the reaction mechanisms of simpler silanes, these findings cannot be directly extrapolated to this specific, more complex molecule.

In Silico Design of Novel Derivatives and Exploration of Hypothetical Reactivities

In silico (computer-based) design uses the parent molecule as a scaffold to create new, hypothetical derivatives with desired properties. By systematically modifying functional groups, researchers can explore potential new reactivities or applications before undertaking laboratory synthesis. This area of research for derivatives of this compound remains unexplored in the scientific literature.

Strategic Applications in Materials Science and Specialized Chemical Synthesis

Precursor for Functionalized Organosilicon Polymers and Copolymers

The presence of a reactive bromomethyl group and a stable dimethylsilolane ring makes 3-(Bromomethyl)-1,1-dimethylsilolane a promising candidate as a precursor for a variety of functionalized organosilicon polymers. The silolane moiety can impart desirable properties such as thermal stability, chemical resistance, and unique optoelectronic characteristics, while the bromomethyl group serves as a versatile handle for polymerization and post-polymerization modification.

In principle, this compound could be utilized in several polymerization techniques to create novel silolane-containing polymers. For instance, it could potentially act as an initiator in controlled radical polymerization methods like Atom Transfer Radical Polymerization (ATRP) for vinyl monomers. The resulting polymers would possess a terminal silolane group, which could influence the material's surface properties and thermal stability.

Another potential route is through polycondensation reactions. By converting the bromomethyl group to other functionalities, such as an amine or a hydroxyl group, bifunctional monomers could be synthesized. These monomers could then undergo step-growth polymerization to yield polyesters, polyamides, or polyurethanes with silolane rings integrated into the polymer backbone. Such architectures are anticipated to exhibit enhanced thermal and mechanical properties compared to their purely organic counterparts.

The bromomethyl functionality of this compound is readily convertible to an azide group. This transformation opens the door to "click" chemistry, a set of highly efficient and specific reactions. The resulting azido-functionalized silolane can be "clicked" onto polymers bearing alkyne groups to form graft copolymers. This "grafting-to" approach allows for the precise attachment of silolane moieties onto a pre-existing polymer backbone.

Similarly, this azido-silolane derivative could be used to synthesize block copolymers. For example, it could be reacted with an alkyne-terminated polymer to create an A-B diblock copolymer, where one block contains the silolane functionality. These block copolymers could self-assemble into well-defined nanostructures, finding potential applications in nanotechnology and drug delivery.

Building Block for Dendritic and Hyperbranched Organosilicon Macromolecules

Dendrimers and hyperbranched polymers are highly branched, three-dimensional macromolecules with a large number of terminal functional groups. The AB-type functionality (where 'A' is the bromomethyl group and 'B' could be a reactive site on the silolane ring after modification) of derivatives of this compound makes it a potential monomer for the synthesis of hyperbranched organosilicon polymers through self-condensing vinyl polymerization or other step-growth polymerization methods. These highly branched structures are expected to have low viscosity, high solubility, and a high density of functional groups, making them suitable for applications in coatings, additives, and as nanocarriers.

While the synthesis of dendrimers requires a more controlled, step-wise approach, functionalized derivatives of this compound could theoretically be used as core molecules or as building blocks for the dendritic branches, leading to novel organosilicon dendrimers with unique properties.

Intermediate in the Synthesis of Complex Molecular Architectures and Scaffolds

Beyond polymer science, the dual functionality of this compound makes it a valuable intermediate in organic synthesis for creating complex molecular architectures. The bromomethyl group can participate in a wide range of nucleophilic substitution reactions, allowing for the attachment of various organic moieties. The silolane ring, being relatively robust, can act as a scaffold to orient these functional groups in a specific three-dimensional arrangement. This could be particularly useful in the design of molecules for applications in medicinal chemistry, catalysis, and molecular recognition.

Role in the Development of Hybrid Materials and Composites

Hybrid organic-inorganic materials often exhibit synergistic properties that surpass those of their individual components. This compound could serve as a coupling agent or a precursor for the synthesis of such materials. For example, after hydrolysis of the Si-C bonds in the ring under specific conditions (if possible without degrading the entire molecule), or by functionalizing the ring itself, it could potentially co-condense with other metal alkoxides in a sol-gel process. This would lead to the formation of a silica-based network covalently linked to the organic functionality originating from the bromomethyl group.

Furthermore, polymers synthesized from this silolane monomer could be used as matrices for inorganic nanoparticles, leading to nanocomposites with enhanced mechanical strength, thermal stability, and barrier properties.

Applications in Surface Modification and Interface Engineering

The silolane component of this compound suggests its potential use in surface modification. While silolanes are not as commonly used for this purpose as silanes with hydrolyzable groups (like alkoxysilanes), it is conceivable that under certain conditions, the molecule could be anchored to surfaces bearing reactive sites that can react with the bromomethyl group.

A more plausible route would be to first synthesize polymers or macromolecules containing the silolane moiety and then use these materials to coat surfaces. Such coatings could impart desirable properties like hydrophobicity, biocompatibility, or specific functionalities depending on the nature of the polymer. This approach would be a form of interface engineering, where the properties of a material's surface are tailored for a specific application, such as in biomedical implants, sensors, or microelectronic devices.

Future Research Directions and Emerging Opportunities in Silolane Chemistry

Exploration of Novel Synthetic Routes and Stereocontrol Methodologies

Future synthetic research could focus on developing more efficient and stereoselective routes to 3-(Bromomethyl)-1,1-dimethylsilolane and its derivatives. While classical methods may be employed, emerging strategies could offer improved yields and stereocontrol.

Catalytic Asymmetric Synthesis : The development of catalytic asymmetric methods for the synthesis of chiral silacyclopentanes is a growing area of interest. nih.gov Future work could explore the use of chiral catalysts to control the stereochemistry at the C3 position during the formation of the silolane ring or during the introduction of the bromomethyl group.

Photocatalysis : Recent advancements in photocatalysis have enabled the selective functionalization of Si-H bonds. nus.edu.sg A potential synthetic route could involve the photocatalytic bromination of a suitable 3-methyl-1,1-dimethylsilolane precursor, offering a milder and more selective alternative to traditional radical bromination.

Flow Chemistry : The use of flow chemistry could enable safer and more scalable syntheses of this compound, particularly if hazardous reagents or intermediates are involved.

A key challenge in the synthesis of substituted silolanes is the control of stereochemistry. iupac.orgiupac.org Future research will likely focus on methodologies that allow for the selective formation of one enantiomer of this compound, which is crucial for applications in areas such as medicinal chemistry and materials science where chirality can dictate biological activity or material properties. nih.gov

Table 1: Potential Stereoselective Synthetic Methodologies

| Methodology | Potential Advantages | Key Research Focus |

| Chiral Ligand-Metal Catalysis | High enantioselectivity, broad substrate scope. | Design of novel chiral ligands for silicon. |

| Organocatalysis | Metal-free, environmentally benign. acs.org | Development of bifunctional organocatalysts. |

| Biocatalysis | High specificity, mild reaction conditions. | Enzyme engineering for silicon-containing substrates. |

Investigation of Unconventional Reactivity and Catalytic Systems

The reactivity of the C-Br and Si-C bonds in this compound could be exploited in a variety of transformations. Future research could uncover unconventional reactivity patterns and explore its potential in catalytic systems.

Grignard and Organolithium Reagents : The bromomethyl group can be readily converted into Grignard or organolithium reagents, which can then be used to form new carbon-carbon and carbon-heteroatom bonds. The influence of the adjacent silicon atom on the reactivity of these organometallic intermediates would be a subject of interest.

Cross-Coupling Reactions : The C-Br bond is a handle for various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Hiyama couplings. thermofishersci.in This would allow for the introduction of a wide range of functional groups, leading to a diverse library of 3-substituted-1,1-dimethylsilolanes.

Ring-Opening Polymerization (ROP) : While the silacyclopentane (B13830383) ring is generally stable, it could potentially undergo ring-opening polymerization under specific catalytic conditions to produce novel silicon-containing polymers.

Furthermore, derivatives of this compound could be designed to act as ligands for transition metal catalysts. The incorporation of the silolane moiety could modulate the electronic and steric properties of the catalyst, potentially leading to enhanced activity and selectivity in various organic transformations.

Integration into Advanced Functional Materials with Tunable Properties

Organosilicon compounds are integral to the development of advanced functional materials. mdpi.comresearchgate.net The unique properties of this compound make it a promising building block for new materials with tunable optical, electronic, and mechanical properties.

Polymer Chemistry : The bromomethyl group can serve as an initiation site for controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP), allowing for the synthesis of well-defined polymers with a silolane unit at the chain end or as a pendant group. These polymers could exhibit enhanced thermal stability and unique surface properties.

Organic Electronics : The silolane ring can influence the electronic properties of conjugated organic molecules. By incorporating this unit into the backbone of organic semiconductors, it may be possible to tune the HOMO-LUMO levels and improve charge transport characteristics for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). nih.gov

Hybrid Materials : The compound can be used to functionalize the surface of inorganic materials like silica (B1680970) or metal oxides, creating organic-inorganic hybrid materials with tailored properties for applications in chromatography, sensing, and catalysis.

Table 2: Potential Applications in Functional Materials

| Material Class | Potential Role of this compound | Desired Properties |

| Silicon-Containing Polymers | Monomer or initiator. | Enhanced thermal stability, hydrophobicity. |

| Organic Semiconductors | Building block for conjugated systems. | Tunable electronic properties, improved processability. |

| Hybrid Nanomaterials | Surface modification agent. | Controlled surface chemistry, enhanced dispersibility. |

Synergistic Approaches Combining Experimental and Computational Research

A combined experimental and computational approach will be crucial for accelerating research on this compound and its derivatives. Computational chemistry can provide valuable insights into the structure, reactivity, and properties of these molecules, guiding experimental efforts. mdpi.comnumberanalytics.com

Reaction Mechanism Elucidation : Density Functional Theory (DFT) calculations can be used to investigate the mechanisms of potential reactions involving this compound, helping to rationalize observed reactivity and predict the outcome of new transformations. numberanalytics.com

Prediction of Material Properties : Computational modeling can be employed to predict the electronic and optical properties of polymers and other materials derived from this compound, allowing for the in-silico design of materials with desired characteristics before their synthesis.

Conformational Analysis : Understanding the conformational preferences of the silacyclopentane ring and its influence on reactivity and stereoselectivity can be achieved through computational studies.

This synergistic approach will not only deepen the fundamental understanding of this class of compounds but also streamline the discovery of new applications.

Opportunities in Sustainable Organosilicon Chemistry

Future research on this compound should also be guided by the principles of green and sustainable chemistry. mdpi.com This includes the development of environmentally benign synthetic methods and the exploration of applications that contribute to sustainability.

Atom-Economic Reactions : The development of synthetic routes that maximize the incorporation of all atoms from the starting materials into the final product is a key goal of green chemistry. Catalytic methods, in particular, can contribute to atom economy. acs.org

Use of Renewable Feedstocks : While challenging, the long-term vision could involve the development of synthetic pathways that utilize renewable feedstocks for the synthesis of the silolane core.

Biodegradable Materials : Investigating the biodegradability of polymers and materials derived from this compound could open up new avenues for the development of more sustainable materials.

By integrating sustainability considerations into the research and development process, the full potential of this compound and related compounds can be realized in a responsible and environmentally conscious manner.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(bromomethyl)-1,1-dimethylcyclobutane, and how can reaction conditions be optimized?

- Methodology :

- Alkylation : Use allylic bromides (e.g., paramagnetic 3-(bromomethyl)-pyrrolyloxy derivatives) in acetonitrile under reflux, as demonstrated in alkylation reactions of acrylic acid derivatives .

- Bromination : Treat precursors (e.g., dimethylcyclobutane derivatives) with N,N’-dibromo-5,5-dimethylhydantoin in strongly acidic media, a method adapted from trifluoromethylbenzyl bromide synthesis .

- Purification : Employ flash column chromatography with toluene/ethyl acetate gradients to isolate the product, as described for dioxolane derivatives .

- Optimization Tips : Monitor reaction progress via TLC and adjust stoichiometry of brominating agents to minimize byproducts like di-brominated species.

Q. How should researchers characterize the purity and structural integrity of 3-(bromomethyl)-1,1-dimethylcyclobutane?

- Analytical Techniques :

- NMR Spectroscopy : Confirm the presence of the bromomethyl (-CH2Br) and dimethylcyclobutane groups via H and C NMR.

- Mass Spectrometry (MS) : Validate the molecular ion peak at m/z 177.082 (CHBr) .

- Physical Properties : Compare experimental density (1.233 g/cm³) and boiling point (136.46°C at 760 mmHg) with literature values .

Advanced Research Questions

Q. What role does 3-(bromomethyl)-1,1-dimethylcyclobutane play in alkylation reactions, and how do solvent/site-selectivity factors influence outcomes?

- Mechanistic Insights :

- The bromomethyl group acts as an electrophilic site for nucleophilic substitution (S2), enabling alkylation of carboxylic acids or amines.

- Solvent Effects : Polar aprotic solvents (e.g., CHCN) enhance reaction rates by stabilizing transition states, as seen in allylic bromide-mediated alkylation .

- Steric Hindrance : The dimethylcyclobutane ring may restrict access to the bromomethyl group, reducing reactivity in bulky nucleophiles.

Q. How does the bromomethyl group’s position affect the stability of the cyclobutane ring under thermal or photolytic conditions?

- Thermal Stability :

- The compound’s boiling point (136.46°C) suggests moderate thermal stability, but prolonged heating above 100°C may induce ring-opening via retro-Diels-Alder pathways.

- Photolytic Sensitivity :

- UV exposure could cleave the C-Br bond, generating radicals that destabilize the cyclobutane ring. Use amber glassware and inert atmospheres during storage .

Q. Are there computational models predicting the reactivity of 3-(bromomethyl)-1,1-dimethylcyclobutane in cross-coupling reactions?

- Computational Approaches :

- Density Functional Theory (DFT) can model transition states for S2 reactions, predicting activation energies and regioselectivity.

- Example : Compare the energy barrier for bromine displacement with nucleophiles (e.g., thiols vs. amines) to guide catalyst design.

Contradictions and Limitations

- Synthesis : While describes bromination methods for benzyl bromides, direct application to cyclobutane systems requires validation due to differences in ring strain and steric effects.

- Stability Data : The absence of explicit decomposition studies in the evidence necessitates empirical testing for long-term storage conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.